Methyl decanimidate

Description

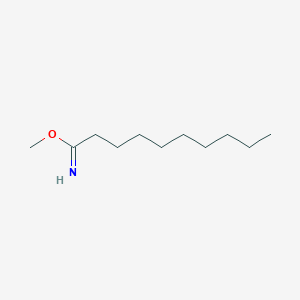

Methyl decanimidate (hypothetical structure: methyl ester of decanimidic acid, possibly C₁₁H₂₁NO₂) belongs to the class of alkyl imidates, characterized by an imidate functional group (RC(=NH)OR'). Imidates are widely used in organic synthesis as intermediates for amidines, heterocycles, and pharmaceuticals .

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

methyl decanimidate |

InChI |

InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10-11(12)13-2/h12H,3-10H2,1-2H3 |

InChI Key |

NDIILPIWPBKTCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl decanimidate can be synthesized through several methods. One common approach involves the reaction of decanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. This esterification reaction produces methyl decanoate, which can then be converted to this compound through subsequent reactions involving amines and other reagents.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes followed by purification steps to ensure high purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates.

Chemical Reactions Analysis

Types of Reactions: Methyl decanimidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the imido group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

Oxidation: Decanoic acid.

Reduction: Decylamine.

Substitution: Various substituted imidates depending on the nucleophile used.

Scientific Research Applications

Methyl decanimidate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme mechanisms.

Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl decanimidate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound Analogs

| Compound Name | Molecular Formula | Key Substituents | Unique Features | Reference |

|---|---|---|---|---|

| Methyl 2-phenylpropanimidate | C₁₀H₁₃NO | Phenyl group at C2 | High stability in polar solvents | |

| Methyl 6-methylpicolinimidate | C₈H₁₀N₂O₂ | Methylpyridine backbone | Enhanced reactivity in SN2 reactions | |

| Methyl 4-methylpentanimidate hydrochloride | C₇H₁₄ClNO | Branched alkyl chain | Synergistic antibiotic activity | |

| Methyl 7-aminoheptanoate hydrochloride | C₈H₁₈ClNO₂ | Amino-ester hybrid | Versatile synthetic intermediate |

Key observations:

- Chain Length: Longer alkyl chains (e.g., methyl 7-aminoheptanoate hydrochloride) improve solubility in non-polar media but reduce volatility .

- Substituents: Aromatic groups (e.g., phenyl in methyl 2-phenylpropanimidate) enhance UV stability, while amino groups increase nucleophilicity .

Chemical and Physical Properties

Table 2: Physicochemical Properties of Selected Imidates

| Compound Name | Melting Point (°C) | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, µM) | |

|---|---|---|---|---|---|

| Methyl 2-phenylpropanimidate | 98–100 | 2.1 | 15 (H₂O) | Not reported | |

| Methyl 6-methylpicolinimidate | 120–122 | 1.8 | 30 (DMSO) | Antimicrobial: 12.5 | |

| Methyl 4-methylpentanimidate hydrochloride | 145–147 | 0.5 | 50 (H₂O) | Antibiotic adjuvant: 8.2 |

Key trends:

- Lipophilicity (LogP) : Aromatic imidates (LogP ~2.1) penetrate cell membranes more effectively than hydrophilic derivatives (LogP <1) .

- Bioactivity : Methyl 6-methylpicolinimidate shows potent antimicrobial activity (IC₅₀ = 12.5 µM), attributed to its pyridine moiety disrupting bacterial membranes .

Q & A

Q. How can researchers optimize computational models for predicting this compound’s environmental fate?

- Answer : Use QSAR (quantitative structure-activity relationship) models parameterized with experimental logP, biodegradation rates, and soil sorption coefficients. Validate predictions against empirical data from microcosm studies. Address model limitations (e.g., ignoring photodegradation pathways) in sensitivity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.